molecular formula C9H4Cl6O4 B15089258 (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B15089258
M. Wt: 388.8 g/mol
InChI Key: DJKGDNKYTKCJKD-SBUZQEQSSA-N
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Description

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures are crucial to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary based on the desired product, with temperature and solvent choice being critical factors .

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

(1R,4S)-1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Research studies explore its potential as a biochemical probe due to its unique structure.

    Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to engage in various chemical interactions, influencing biological pathways and chemical reactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H4Cl6O4

Molecular Weight

388.8 g/mol

IUPAC Name

(1S,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H4Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)/t1?,2?,7-,8+

InChI Key

DJKGDNKYTKCJKD-SBUZQEQSSA-N

Isomeric SMILES

C1(C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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